Pent-4-en-1-ol;phosphorous acid
Description
Properties
CAS No. |
51666-86-5 |
|---|---|
Molecular Formula |
C15H33O6P |
Molecular Weight |
340.39 g/mol |
IUPAC Name |
pent-4-en-1-ol;phosphorous acid |
InChI |
InChI=1S/3C5H10O.H3O3P/c3*1-2-3-4-5-6;1-4(2)3/h3*2,6H,1,3-5H2;1-3H |
InChI Key |
XQPWOKVBIOSEPU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCO.C=CCCCO.C=CCCCO.OP(O)O |
Origin of Product |
United States |
Reaction Mechanisms and Kinetics
Mechanistic Investigations of Phosphite (B83602) Esterification Pathways
The initial interaction between pent-4-en-1-ol and phosphorous acid is the formation of a phosphite ester. This esterification can proceed through several plausible pathways. Given that phosphorous acid exists in equilibrium with its tautomeric form, phosphonic acid, the reaction mechanism can be influenced by the specific form that participates in the reaction.
A likely pathway involves the nucleophilic attack of the hydroxyl group of pent-4-en-1-ol on the phosphorus atom of phosphorous acid, with the subsequent loss of a water molecule. This reaction is typically acid-catalyzed, and the acidic nature of phosphorous acid itself can facilitate this process. The reaction can be represented as:
HOCH₂CH₂CH₂CH=CH₂ + P(OH)₃ ⇌ HOCH₂CH₂CH₂CH=CH₂-O-P(OH)₂ + H₂O
A key feature of the pent-4-en-1-ol substrate is the potential for intramolecular reactions. The initial esterification can be followed by a second intramolecular esterification, leading to the formation of a cyclic phosphite. This would involve the remaining P-OH groups reacting with the terminal double bond, though this is less common. More likely is the formation of a simple phosphite ester which then partakes in further reactions involving the alkene.
Elucidation of Carbon-Phosphorus Bond Forming Mechanisms
The formation of a carbon-phosphorus (C-P) bond is a significant transformation that can occur in the reaction of pent-4-en-1-ol with phosphorous acid. This typically involves the addition of a P-H bond across the double bond, a process known as hydrophosphonylation. The tautomeric equilibrium of phosphorous acid, which provides a species with a P-H bond (phosphonic acid), is crucial for this pathway.
The intramolecular hydrophosphonylation of the initially formed phosphite ester of pent-4-en-1-ol can lead to the formation of a five-membered heterocyclic ring containing phosphorus. This can proceed via a radical mechanism, initiated by heat or a radical initiator, or via a catalyzed ionic mechanism. In the ionic pathway, the alkene can be activated by an acid catalyst, followed by nucleophilic attack by the phosphorus atom.
Catalytic Cycles and Identification of Reactive Intermediates in Phosphorous Acid-Mediated Reactions
While phosphorous acid can react directly, related transformations are often more efficient with a catalyst. The following sections explore potential intermediates and catalytic cycles.
Analysis of Carbocation Intermediates in Alkene Functionalization
The acidic nature of the reaction medium, provided by phosphorous acid itself or an external acid catalyst, can lead to the protonation of the double bond in pent-4-en-1-ol. This generates a carbocation intermediate. The position of the positive charge will be at the more substituted carbon, leading to a secondary carbocation.
This carbocation is highly electrophilic and can be attacked by the nucleophilic phosphorus atom of a phosphite species present in the reaction mixture. This would result in the formation of a C-P bond. The stability of this carbocation can influence the reaction rate and the regioselectivity of the addition. The formation and subsequent reactions of this carbocation are common in acid-catalyzed alkene additions. beilstein-journals.org
Formation and Reactivity of Alkyl Phosphite Intermediates
The primary intermediate formed is the pent-4-en-1-yl phosphite ester. The reactivity of this intermediate is twofold: it possesses a nucleophilic phosphorus atom and a reactive double bond. This dual reactivity allows for intramolecular cyclization.
One plausible pathway involves the attack of the phosphorus atom on the double bond, which could be facilitated by the coordination of a metal catalyst or by protonation of the alkene. This leads to the formation of cyclic phosphonium (B103445) or phosphonate (B1237965) structures. A key example from related chemistry is the formation of 2-alkoxy-1,2-oxaphospholane 2-oxides, which are cyclic phosphonates. The formation of such a structure from pent-4-en-1-ol and phosphorous acid would proceed via an intramolecular cyclization, likely involving oxidation of the phosphorus center.
Kinetic Studies of Reactions Involving Pent-4-en-1-ol and Phosphorous Acid
These studies show that the five-membered ring in these compounds is strained, leading to a significantly faster rate of hydrolysis compared to their acyclic analogs. rsc.org This suggests that if a similar cyclic intermediate is formed in the reaction of pent-4-en-1-ol and phosphorous acid, it would be a reactive species.
| Compound | Relative Rate of Hydrolysis | Reference |
| 2-Methoxy-1,2-oxaphospholane 2-oxide | 1 | rsc.org |
| Acyclic Analog | ~10⁻³ | rsc.org |
| 2-Phenyl-1,2-oxaphospholane 2-oxide | 1 | rsc.org |
| Acyclic Analog | ~1.6 x 10⁻⁴ | rsc.org |
Table 1: Relative Hydrolysis Rates of Cyclic vs. Acyclic Phosphonates
Stereochemical Outcomes and Enantioselectivity in Asymmetric Transformations
The reaction of pent-4-en-1-ol with phosphorous acid can lead to the formation of a chiral center at the phosphorus atom, as well as at the carbon atoms of the newly formed ring in the case of cyclization. For example, the intramolecular hydrophosphonylation would lead to a chiral phosphorus atom in the resulting heterocyclic phosphonate.
If the reaction is carried out in the presence of a chiral catalyst, it is possible to achieve enantioselectivity, leading to the preferential formation of one enantiomer over the other. Chiral Brønsted acids, for example, have been used to catalyze the enantioselective addition of phosphoramidic acids to alkenes. A similar approach could potentially be applied to the reaction of pent-4-en-1-ol and phosphorous acid to control the stereochemistry of the products. The development of such asymmetric transformations is a significant area of modern organic synthesis.
Spectroscopic and Computational Analysis of Reaction Products and Intermediates
Advanced Spectroscopic Characterization of Pent-4-en-1-ol-Phosphorus Adducts
Spectroscopic analysis is fundamental to confirming the identity and structure of the products formed from the addition of phosphorous acid to pent-4-en-1-ol. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for this purpose.
NMR spectroscopy provides unambiguous evidence for the formation of a covalent bond between the phosphorus atom and the carbon backbone of pent-4-en-1-ol. Analysis of ¹H, ¹³C, and ³¹P NMR spectra allows for a complete structural assignment.
¹H and ¹³C NMR: The most telling sign of a successful reaction in the ¹H and ¹³C NMR spectra is the disappearance of the signals corresponding to the vinyl group (typically δ ≈ 4.9-5.1 ppm and 5.7-5.9 ppm in ¹H NMR; δ ≈ 115 ppm and 138 ppm in ¹³C NMR) of the pent-4-en-1-ol starting material. These are replaced by new signals in the aliphatic region, which exhibit coupling to the phosphorus nucleus. The protons and carbons on the carbon atom directly bonded to phosphorus (the α-carbon) and the adjacent carbon (the β-carbon) will appear as complex multiplets in the ¹H NMR spectrum due to P-H coupling and will be split into doublets in the ¹³C NMR spectrum.
³¹P NMR: As a spin-1/2 nucleus with 100% natural abundance, ³¹P provides a highly sensitive and direct probe into the chemical environment of the phosphorus atom. wikipedia.orgmdpi.comresearchgate.net The chemical shift range for phosphorus is extensive, allowing for clear distinction between different phosphorus species. mdpi.com For the expected phosphonate (B1237965) product, a single resonance is anticipated in the proton-decoupled ³¹P NMR spectrum. The precise chemical shift depends on the substitution at the phosphorus center but typically falls within the range for alkyl phosphonates. In a proton-coupled spectrum, this signal would be split by the protons on the α- and β-carbons, with one-bond P-H coupling constants being particularly large, often in the range of 600-700 Hz. huji.ac.il
Table 1: Representative NMR Data for a Hypothetical Hydrophosphonylation Product (5-hydroxypentane-1-phosphonic acid)
| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (Proton Decoupled for ¹³C/³¹P) | Expected Coupling Constant (J, Hz) |
| ¹H | H-C(1) | 1.5 - 1.9 | ddd | J(H,H) ≈ 7, J(P,H) ≈ 18 |
| ¹³C | C(1)-P | 25 - 35 | d | ¹J(P,C) ≈ 140 |
| ¹³C | C(2) | 22 - 30 | d | ²J(P,C) ≈ 3 |
| ¹³C | C(5)-OH | ~62 | s | - |
| ³¹P | P | 25 - 35 | s | - |
Mass spectrometry is used to determine the molecular weight of the reaction adduct and to gain structural information through analysis of its fragmentation patterns. Using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the molecular ion peak corresponding to the sum of the molecular weights of pent-4-en-1-ol and phosphorous acid can be readily identified, confirming the formation of the adduct.
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the product, further verifying its identity. Analysis of the fragmentation patterns in MS/MS experiments can help distinguish between possible isomers. For example, the product of a radical addition (anti-Markovnikov) versus a carbocation-mediated addition (Markovnikov) would exhibit distinct fragmentation pathways upon collision-induced dissociation, such as characteristic losses of the hydroxypentyl chain or parts of the phosphonic acid group.
Computational Chemistry Studies
Computational chemistry serves as a powerful tool to complement experimental findings, offering insights into reaction mechanisms, energetics, and the factors controlling selectivity that are often difficult to probe experimentally.
Density Functional Theory (DFT) is widely employed to model the hydrophosphonylation of alkenes. researchgate.net Calculations can be performed to map the potential energy surface of the reaction between pent-4-en-1-ol and phosphorous acid.
Transition States: The geometry of the transition states can be located and optimized using DFT. Analyzing the structure of a transition state provides critical information about the bond-forming and bond-breaking processes. For the addition of the P-H bond across the C=C double bond, DFT can distinguish between a concerted mechanism (where P-C and C-H bonds form simultaneously) and a stepwise mechanism.
Molecular Interactions: DFT calculations also illuminate non-covalent interactions, such as hydrogen bonding between the hydroxyl group of the alcohol and the acidic protons of phosphorous acid, which can influence the orientation of the reactants and affect the reaction's regioselectivity.
Table 2: Illustrative DFT-Calculated Relative Energies for Key Species in the Hydrophosphonylation of Pent-4-en-1-ol
| Species | Description | Hypothetical Relative Energy (kcal/mol) |
| Reactants | Pent-4-en-1-ol + Phosphorous Acid | 0.0 |
| TS (anti-Markovnikov) | Transition state leading to terminal P-C bond formation | +25.0 |
| TS (Markovnikov) | Transition state leading to internal P-C bond formation | +28.5 |
| Product (anti-Markovnikov) | 5-hydroxypentane-1-phosphonic acid | -15.0 |
| Product (Markovnikov) | 4-hydroxy-4-methylbutane-1-phosphonic acid | -12.0 |
While DFT is excellent for studying individual molecular events, Molecular Dynamics (MD) simulations are used to model the behavior of ensembles of molecules over time. By analogy to phosphoric acid, which has been studied extensively with MD, these simulations can provide insight into the bulk behavior of phosphorous acid as a reactant and catalyst. rsc.orgnih.govacs.org
MD simulations of phosphoric acid have shown that it forms extensive hydrogen-bonded networks, leading to aggregation and affecting properties like proton diffusion. rsc.orgnih.gov Similarly, MD simulations of a phosphorous acid and pent-4-en-1-ol system could model:
Aggregation: How phosphorous acid molecules associate with each other in solution, which can influence their effective concentration and reactivity.
Solvation: The interaction of the reactants with the solvent cage and how the solvent mediates the reaction.
Substrate Interaction: How the phosphorous acid molecules and their aggregates interact with the pent-4-en-1-ol substrate, particularly the pre-organization of reactants through hydrogen bonding involving the alcohol's hydroxyl group and the alkene's π-system.
The combination of DFT and MD simulations allows for the prediction of the reaction's outcome with a high degree of confidence.
Regioselectivity: The hydrophosphonylation of pent-4-en-1-ol can result in two possible regioisomers: the anti-Markovnikov product (phosphorus adds to the terminal carbon) or the Markovnikov product (phosphorus adds to the internal carbon). By comparing the activation energies of the transition states leading to each product (as illustrated in Table 2), DFT can predict which isomer will be favored. acs.org For radical-based additions, the anti-Markovnikov product is typically preferred due to the formation of the more stable secondary carbon radical intermediate.
Stereoselectivity: If the reaction were to create a new stereocenter, computational models could be used to predict the diastereomeric or enantiomeric excess. By calculating the energies of the transition states leading to different stereoisomers, the preferred stereochemical outcome can be determined.
Applications in Advanced Chemical Synthesis
Utilization as Precursors for Polymer Chemistry and Material Science
The reaction between alcohols and phosphorous acid or its derivatives, such as phosphorus trichloride, is a fundamental method for producing phosphite (B83602) esters. These esters are key intermediates in the synthesis of a variety of phosphorus-containing polymers, including polyphosphoesters and polyphosphonates. Pent-4-en-1-ol is a particularly useful alcohol in this context due to its terminal double bond, which can be retained in the resulting polymer for subsequent functionalization or be utilized in polymerization reactions like ring-opening metathesis polymerization (ROMP). rsc.orgchemrxiv.org
Polyphosphoesters are a class of biodegradable polymers with applications in drug delivery and tissue engineering. nih.gov The synthesis of these polymers can be achieved through the ring-opening polymerization of cyclic phosphoester monomers, which can be synthesized from diols and phosphorus compounds. By incorporating pent-4-en-1-ol into the polymer backbone, either as a comonomer or as an initiator, polymers with pendant vinyl groups can be created. These vinyl groups can then be used for cross-linking or for grafting other molecules to tailor the material's properties.
Another important class of polymers accessible from this system are polyphosphonates. These polymers are noted for their flame-retardant properties and are synthesized through polycondensation reactions. mdpi.com The reaction of pent-4-en-1-ol with a phosphonic acid derivative would yield a monomer that can be polymerized to a polyphosphonate containing pendant or in-chain pentenyl groups.
The presence of the terminal alkene in the polymer backbone, derived from pent-4-en-1-ol, also opens up the possibility of using ROMP to create novel polymer architectures. rsc.orgchemrxiv.orgresearchgate.netd-nb.info In this approach, a cyclic olefin containing a phosphorus moiety, which could be synthesized using pent-4-en-1-ol, undergoes polymerization in the presence of a metathesis catalyst to yield high molecular weight polymers with unique properties.
Table 1: Polymerization Methods Utilizing Pent-4-en-1-ol and Phosphorous Acid Derivatives
| Polymerization Method | Precursor from Pent-4-en-1-ol | Resulting Polymer Type | Potential Applications |
| Polycondensation | Pent-4-en-1-yl phosphonate (B1237965) | Polyphosphonate | Flame retardants, specialty plastics |
| Ring-Opening Polymerization | Cyclic phosphoester containing a pentenyl group | Polyphosphoester | Drug delivery, tissue engineering |
| Ring-Opening Metathesis Polymerization | Cyclic olefin with a phosphorus moiety | Functional Polyolefin | Advanced materials, functional coatings |
Development as Building Blocks for Bioactive Molecules (e.g., enzyme inhibitors, pharmaceutical intermediates)
Phosphonate-containing molecules are of significant interest in medicinal chemistry, primarily due to their ability to act as stable mimics of phosphate (B84403) esters. nih.gov Phosphonates are particularly effective as inhibitors of enzymes that process phosphate-containing substrates, such as proteases and kinases, by mimicking the tetrahedral transition state of phosphate ester hydrolysis. nih.gov
The synthesis of these bioactive phosphonates often involves the reaction of an alcohol with a phosphonic acid derivative. Pent-4-en-1-ol can serve as a versatile building block in this context. The pentenyl group can be incorporated into the structure of the enzyme inhibitor to provide a hydrophobic moiety that can interact with the active site of the target enzyme. Furthermore, the terminal double bond can be functionalized to introduce other chemical groups that can enhance binding affinity or selectivity.
For example, a phosphonate analogue of a peptide substrate can be synthesized where an amino acid residue is replaced by a phosphonate group derived from a functionalized pent-4-en-1-ol. Such a molecule could act as a potent and selective inhibitor of a specific protease, with potential applications in the treatment of various diseases.
The general synthetic strategy involves the reaction of pent-4-en-1-ol with a protected aminophosphonic acid derivative, followed by further synthetic modifications to complete the structure of the target bioactive molecule. The versatility of the pentenyl group allows for a wide range of structural modifications, making it a valuable tool for the development of new pharmaceutical intermediates. scilit.com
Table 2: Examples of Bioactive Molecules Derived from Pent-4-en-1-ol and Phosphorous Acid Chemistry
| Class of Bioactive Molecule | Role of Pent-4-en-1-ol Moiety | Target Enzyme Class (Example) | Therapeutic Area (Potential) |
| Phosphonate Peptide Analogues | Hydrophobic side chain, functionalization handle | Proteases (e.g., HIV protease) | Antiviral |
| Phosphonate-based Enzyme Inhibitors | Mimic of natural substrate | Kinases | Oncology, Inflammation |
| Pharmaceutical Intermediates | Versatile building block for complex molecules | Various | Various |
Design and Synthesis of Novel Reagents and Catalysts
The development of novel reagents and catalysts is a cornerstone of modern chemical synthesis. Phosphorus-containing compounds, particularly phosphine (B1218219) ligands, play a crucial role in homogeneous catalysis, being essential components of many transition metal catalysts used in cross-coupling reactions, hydrogenation, and hydroformylation. beilstein-journals.orgacs.orgsigmaaldrich.comsigmaaldrich.com
The synthesis of phosphine ligands often starts from phosphorus trichloride, which can react with organometallic reagents or alcohols. Pent-4-en-1-ol provides a unique building block for the synthesis of novel phosphine ligands. The hydroxyl group can be used to introduce the phosphorus moiety, while the terminal alkene serves as a versatile functional handle.
For instance, pent-4-en-1-ol can be converted into a phosphite ester, which can then be used to synthesize a variety of phosphine ligands. The pentenyl group can be used to attach the phosphine to a solid support, creating a recyclable catalyst. Alternatively, the double bond can participate in reactions to create multidentate ligands, which can chelate to a metal center and enhance its catalytic activity and selectivity.
The reaction of the pentenylphosphine with other reagents can lead to the formation of bidentate or tridentate ligands with unique steric and electronic properties. These tailored ligands can then be used to develop new catalytic systems with improved performance for specific chemical transformations. The ability to easily modify the ligand structure through the pentenyl group makes this a powerful strategy for catalyst design and optimization. acs.org
Table 3: Synthesis of Phosphorus-Containing Reagents and Catalysts from Pent-4-en-1-ol
| Reagent/Catalyst Type | Synthetic Approach from Pent-4-en-1-ol | Key Feature of Pent-4-en-1-ol | Application in Synthesis |
| Monodentate Phosphine Ligand | Reaction with PCl3 followed by Grignard reaction | Provides a functionalizable alkyl chain | Homogeneous catalysis |
| Bidentate Phosphine Ligand | Functionalization of the terminal alkene of a pentenylphosphine | Allows for the creation of a chelating backbone | Asymmetric catalysis, cross-coupling |
| Supported Catalyst | Grafting of a pentenylphosphine onto a solid support | Anchoring point for immobilization | Recyclable catalysis, flow chemistry |
Future Research Directions
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Future research will likely move beyond traditional acid catalysts to explore a range of homogeneous and heterogeneous systems. Transition metal complexes, particularly those based on earth-abundant metals like iron and nickel, are promising for promoting atom-economical hydrophosphonylation reactions. rsc.org These systems offer an alternative to the more established, yet often more expensive, noble metal catalysts like palladium and rhodium, which have shown high efficacy in related hydrofunctionalization reactions. rsc.orgnih.gov
A significant area of development is in asymmetric catalysis to produce chiral organophosphorus compounds. Chiral phosphoric acids (PAs), derived from BINOL scaffolds, have emerged as powerful bifunctional catalysts. libretexts.org They can activate both the electrophile and nucleophile, enabling highly enantioselective transformations such as the hydrophosphorylation of imines. libretexts.org Applying this concept to the intramolecular or intermolecular reactions of pent-4-en-1-ol could provide access to valuable, optically active phosphorus-containing molecules. mdpi.com
Table 1: Comparison of Potential Catalytic Systems for Pent-4-en-1-ol Phosphorylation
| Catalyst Class | Potential Advantages | Key Research Focus | Relevant Findings |
|---|---|---|---|
| Earth-Abundant Metal Catalysts (Fe, Ni) | Low cost, low toxicity, sustainable. | Development of ligands to control selectivity (O-vs. C-phosphorylation); understanding reaction mechanisms. | Nickel catalysts have been effective for the α-alkylation of ketones with alcohols, demonstrating their ability to activate C-O bonds. researchgate.net |
| Noble Metal Catalysts (Pd, Rh, Ir) | High activity and turnover numbers, well-understood mechanisms for related reactions. | Lowering catalyst loading, catalyst recycling, achieving selectivity in bifunctional substrates. | Palladium catalysts are highly effective for the aerobic oxidation of various alcohols under mild conditions. nih.gov |
| Chiral Phosphoric Acids (PAs) | Enables asymmetric synthesis, acts as a bifunctional catalyst, metal-free. | Designing new PA scaffolds for specific substrates, application in cascade reactions. | PAs have been used for the enantioselective hydrophosphorylation of aldimines, acting as bifunctional catalysts to orient both reactants. libretexts.org |
| Photoredox/Electrochemical Catalysis | Mild reaction conditions, utilization of light or electrical energy, generation of radical intermediates. | Identifying suitable photosensitizers or electrode materials, controlling radical pathways. | Photocatalytic methods have been developed for the deoxygenative conversion of alcohols to organophosphorus analogs via radical processes. nih.gov |
Development of Sustainable and Green Chemistry Approaches for Pent-4-en-1-ol Phosphorylation
Modern chemical synthesis places a strong emphasis on sustainability. Future research into the phosphorylation of pent-4-en-1-ol will increasingly incorporate green chemistry principles to minimize environmental impact and enhance safety.
A key strategy involves replacing traditional organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and developing catalytic systems that are effective in aqueous media is a major goal. Research into the phosphorylation of natural biopolymers like cellulose (B213188) has demonstrated the feasibility of using water as a solvent for reactions involving phosphoric acid, often with urea (B33335) as a catalyst or swelling agent. nih.gov This approach could be adapted for smaller molecules like pent-4-en-1-ol.
Furthermore, energy-efficient activation methods such as photocatalysis and electrochemistry offer green alternatives to thermally driven reactions. nih.govrsc.org Visible-light photoredox catalysis can generate phosphorus-centered radicals under mild conditions, enabling C-P bond formation without the need for stoichiometric activators or harsh reagents. nih.gov Similarly, electrochemical synthesis provides a powerful tool for driving reactions, often with high selectivity and without the need for chemical oxidants or reductants, generating water as the main byproduct in some cases. researchgate.netmdpi.com
Table 2: Green Chemistry Strategies for Pent-4-en-1-ol Phosphorylation
| Green Chemistry Principle | Application to Pent-4-en-1-ol Phosphorylation | Potential Benefit |
|---|---|---|
| Safer Solvents and Auxiliaries | Use of water or bio-based solvents instead of volatile organic compounds (VOCs). | Reduced environmental impact, improved process safety. |
| Atom Economy | Employing addition reactions like hydrophosphonylation that incorporate all atoms of the reactants into the product. | Minimization of waste, increased efficiency. |
| Use of Renewable Feedstocks | Pent-4-en-1-ol can potentially be derived from bio-based sources. | Reduced reliance on fossil fuels, improved sustainability profile. |
| Catalysis | Development of highly active and selective catalysts (metal- or organo-based) to replace stoichiometric reagents. | Lower energy consumption, reduced waste, enhanced reaction control. |
| Design for Energy Efficiency | Utilization of photochemistry or electrochemistry to conduct reactions at ambient temperature and pressure. | Reduced energy costs and carbon footprint. |
Expanding the Scope of Substrates and Reaction Types
While pent-4-en-1-ol is an excellent model substrate, the true utility of a synthetic method lies in its broad applicability. Future work will focus on expanding the substrate scope to include a wider variety of unsaturated alcohols, thereby generating a diverse library of organophosphorus compounds. This includes substrates with varying chain lengths, substitution patterns on the double bond, and the presence of other functional groups. The ability to selectively phosphorylate one alcohol in a diol, for instance, would be a significant achievement. researchgate.net
Moreover, the resulting organophosphate or phosphonate (B1237965) from pent-4-en-1-ol can be viewed not as an endpoint, but as a versatile intermediate for further transformations. mdpi.com Organophosphates are excellent leaving groups in transition-metal-catalyzed cross-coupling reactions and can serve as directing groups for C-H activation. mdpi.com This opens up pathways to complex molecules where the phosphorus moiety is ultimately replaced or used to guide the formation of new carbon-carbon or carbon-heteroatom bonds. Research into these subsequent reactions will significantly broaden the synthetic utility of the initial phosphorylation step.
Integration with Flow Chemistry and Automated Synthesis Technologies
The translation of promising chemical reactions from the laboratory to industrial production requires robust, scalable, and safe processes. Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages over traditional batch processing. rsc.org Its superior heat and mass transfer, precise control over reaction parameters, and enhanced safety make it ideal for many phosphorylation reactions, which can be exothermic. rsc.orgresearchgate.net
Integrating the phosphorylation of pent-4-en-1-ol into a continuous flow system would enable rapid optimization of reaction conditions such as temperature, residence time, and stoichiometry. syrris.comvapourtec.com This can be coupled with automated systems for reagent delivery and in-line analytical tools (e.g., FTIR, NMR) for real-time monitoring and process control. researchgate.net
Furthermore, automated flow synthesis platforms are powerful tools for creating large libraries of compounds for screening purposes. syrris.com By systematically varying substrates and reaction conditions, researchers can rapidly generate a diverse set of organophosphorus compounds derived from pent-4-en-1-ol and related unsaturated alcohols. This high-throughput approach, potentially guided by machine learning algorithms, can accelerate the discovery of new molecules with desirable biological or material properties. syrris.comvapourtec.com
Table 3: Comparison of Batch vs. Flow Synthesis for Pent-4-en-1-ol Phosphorylation
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Scalability | Challenging; re-optimization often required. | Straightforward; achieved by running the system for longer or using larger reactors. |
| Safety | Poor heat dissipation can lead to thermal runaways, especially for exothermic reactions. | Excellent heat transfer due to high surface-area-to-volume ratio; small reactor volume minimizes risk. |
| Process Control | Difficult to maintain uniform temperature and concentration. | Precise control over temperature, pressure, residence time, and stoichiometry. |
| Optimization | Time-consuming; requires multiple individual experiments. | Rapid; automated systems can screen a wide range of conditions quickly. |
| Integration | Difficult to couple with other processes. | Easily integrated into multi-step "telescoped" syntheses with in-line purification and analysis. |
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for preparing phosphorous acid derivatives with Pent-4-en-1-ol, and what stoichiometric considerations are critical?
- Methodology : Phosphorous acid (H₃PO₃) reacts with alcohols via esterification. For Pent-4-en-1-ol, use a 1:1 molar ratio under anhydrous conditions. Catalyze with sulfuric acid (0.5–1% w/w) at 80–100°C for 4–6 hours, monitoring via thin-layer chromatography (TLC) . Ensure stoichiometric precision to avoid side reactions (e.g., oligomerization of the unsaturated alcohol). Post-reaction, neutralize residual acid with sodium bicarbonate and purify via vacuum distillation .
Q. Which spectroscopic techniques are most effective for characterizing esterification products between Pent-4-en-1-ol and phosphorous acid?
- Methodology :
- ³¹P NMR : Identifies phosphite ester formation (δ = 3–8 ppm for P-O-Alkyl bonds) and detects unreacted H₃PO₃ (δ = 4–6 ppm) .
- FT-IR : Confirms esterification via C-O-P stretches (950–1050 cm⁻¹) and loss of -OH bands (2500–3300 cm⁻¹) from H₃PO₃ .
- GC-MS : Quantifies purity and identifies byproducts (e.g., diesters or decomposition products) .
Q. What safety protocols are essential when handling phosphorous acid in reactions involving unsaturated alcohols like Pent-4-en-1-ol?
- Methodology :
- Use corrosion-resistant gloves (nitrile) and eye protection due to H₃PO₃’s mild corrosivity .
- Conduct reactions in a fume hood to mitigate vapors from Pent-4-en-1-ol (flammable, irritant) .
- Store H₃PO₃ separately from bases or oxidizing agents to prevent exothermic reactions .
Advanced Research Questions
Q. How do pH and temperature influence the stability of Pent-4-en-1-yl phosphite esters in aqueous environments?
- Methodology :
- pH Stability : At pH < 5, phosphite esters hydrolyze slowly (t₁/₂ > 72 hours). Above pH 7, hydrolysis accelerates due to nucleophilic attack by OH⁻, forming phosphate byproducts .
- Temperature Effects : At 25°C, degradation is minimal (<5% over 24 hours). At 60°C, degradation exceeds 40% within 12 hours. Use Arrhenius plots to model kinetic stability .
Q. What mechanistic insights explain the catalytic behavior of phosphorous acid in the dehydration reactions of Pent-4-en-1-ol?
- Methodology :
- H₃PO₃ acts as a Brønsted acid, protonating the alcohol’s hydroxyl group to form a carbocation intermediate. The unsaturated C=C bond stabilizes the carbocation, favoring β-elimination to form 1,3-pentadiene .
- Monitor reaction pathways using deuterium labeling (²H NMR) to track proton transfer steps .
Q. How can ion chromatography resolve data discrepancies in quantifying phosphate byproducts from Pent-4-en-1-ol/phosphorous acid reactions?
- Methodology :
- Use suppressed conductivity detection with a carbonate eluent (2–4 mM Na₂CO₃/NaHCO₃) to separate orthophosphate (PO₄³⁻), pyrophosphate (P₂O₇⁴⁻), and phosphite (HPO₃²⁻) ions .
- Calibrate with certified reference materials (CRMs) to address interlaboratory variability in reported phosphate concentrations .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the hygroscopicity of Pent-4-en-1-yl phosphite esters?
- Methodology :
- Discrepancies may arise from varying humidity control during experiments. Standardize testing at 50% relative humidity using dynamic vapor sorption (DVS) .
- Compare results with computational models (e.g., COSMO-RS) to predict water adsorption isotherms .
Q. Why do some studies report divergent yields in the esterification of Pent-4-en-1-ol with H₃PO₃?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
